molecular formula C5H4BrF7 B3041754 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane CAS No. 355-94-2

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane

Cat. No. B3041754
CAS RN: 355-94-2
M. Wt: 276.98 g/mol
InChI Key: GFUYTQGIFLALGN-UHFFFAOYSA-N
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Description

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane is a chemical compound with the CAS number 355-94-2 . It has a molecular weight of 276.98 and its molecular formula is C5H4BrF7 .


Molecular Structure Analysis

The InChI code for 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane is 1S/C5H4BrF7/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2 . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Synthesis of Heterocycles

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane shows potential in the synthesis of various heterocycles. Mittersteiner et al. (2019) demonstrated its use in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, achieving high chemo- and regioselectivity and yields up to 96% (Mittersteiner et al., 2019).

Spectroscopic and Optical Studies

The compound's spectroscopic and optical properties have been explored by Vural and Kara (2017). They conducted Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) studies on 5-Bromo-2-(trifluoromethyl)pyridine, revealing insights into its structural and vibrational characteristics (Vural & Kara, 2017).

Applications in Heterocyclic Synthesis

Martins (2002) reported the synthesis of a series of 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones, highlighting their usefulness in heterocyclic synthesis. These compounds were synthesized with high purity and good yields (70-95%) through regiospecific allylic bromination (Martins, 2002).

Nucleophilic Displacement Studies

Krow et al. (2009) investigated nucleophilic displacements of 5(6)-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes. These studies provided a deeper understanding of the reaction rates and yields in various solvents and conditions, offering insights into the reactivity of related halogenated compounds (Krow et al., 2009).

Water Sample Enrichment Studies

In the field of environmental science, Fathi and Yaftian (2009) utilized a derivative of 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane for the preconcentration of copper(II) ions in water samples. This application highlights its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane can be found on the product link provided by the manufacturer .

properties

IUPAC Name

5-bromo-1,1,1,2,2,3,3-heptafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF7/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUYTQGIFLALGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895156
Record name 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane

CAS RN

355-94-2
Record name 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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